

An In-depth Technical Guide to HO-PEG14-OH: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HO-PEG14-OH

Cat. No.: B1679189

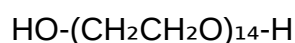
[Get Quote](#)

This technical guide provides comprehensive information on the chemical structure, synthesis, and key applications of **HO-PEG14-OH**, a discrete polyethylene glycol (dPEG®) linker. Designed for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, provides experimental protocols, and visualizes key processes to facilitate its use in advanced biomedical applications.

Core Properties and Chemical Structure

HO-PEG14-OH is a homobifunctional, monodisperse polyethylene glycol derivative.^{[1][2]} Unlike traditional polymeric PEGs, which are a mixture of different chain lengths, **HO-PEG14-OH** consists of a precise chain of 14 ethylene oxide units, capped at both ends by hydroxyl (-OH) groups.^{[1][3][4]} This defined structure ensures batch-to-batch consistency and reproducibility in research and manufacturing. The ethylene glycol backbone imparts high water solubility, biocompatibility, and low immunogenicity, making it an ideal component in drug delivery and bioconjugation.^{[2][3][5][6]}

Chemical Structure:



Quantitative Data Summary

The key physicochemical properties of **HO-PEG14-OH** are summarized in the table below for easy reference.

Property	Value	References
CAS Number	1189112-05-7	[1][5][7]
Molecular Formula	C ₂₈ H ₅₈ O ₁₅	[7]
Molecular Weight	634.751 g/mol	[1][7]
Purity	≥95%	[1][7]
Appearance	Colorless Liquid or White Solid	[8][7]
Storage Conditions	Store at 2-8°C or -5°C, keep dry and sealed.	[1]

Synthesis of Discrete HO-PEG14-OH

The synthesis of discrete PEG linkers like **HO-PEG14-OH** avoids traditional polymerization methods, which produce polydisperse mixtures.[3] Instead, a patented, stepwise organic synthesis methodology is employed to build the molecule with a precise number of ethylene oxide units.[3][9] This ensures a single molecular entity with a defined chain length and molecular weight.[3]

While the exact proprietary synthesis methods are patented, a representative experimental approach involves a convergent, stepwise strategy using protected PEG building blocks. A common method is the iterative Williamson ether synthesis.

Experimental Protocol: Stepwise Synthesis of HO-PEG14-OH (Illustrative)

This protocol outlines a plausible, multi-step synthesis for building the **HO-PEG14-OH** molecule. This approach relies on protecting group chemistry to control the sequential addition of ethylene glycol units.

Materials:

- Triethylene glycol (TEG)
- Benzyl bromide (BnBr)

- Sodium hydride (NaH)
- Tetrahydrofuran (THF), anhydrous
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine
- Diethylene glycol
- Palladium on carbon (Pd/C)
- Hydrogen (H₂) gas
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Hexanes
- Brine solution
- Magnesium sulfate (MgSO₄)

Procedure:

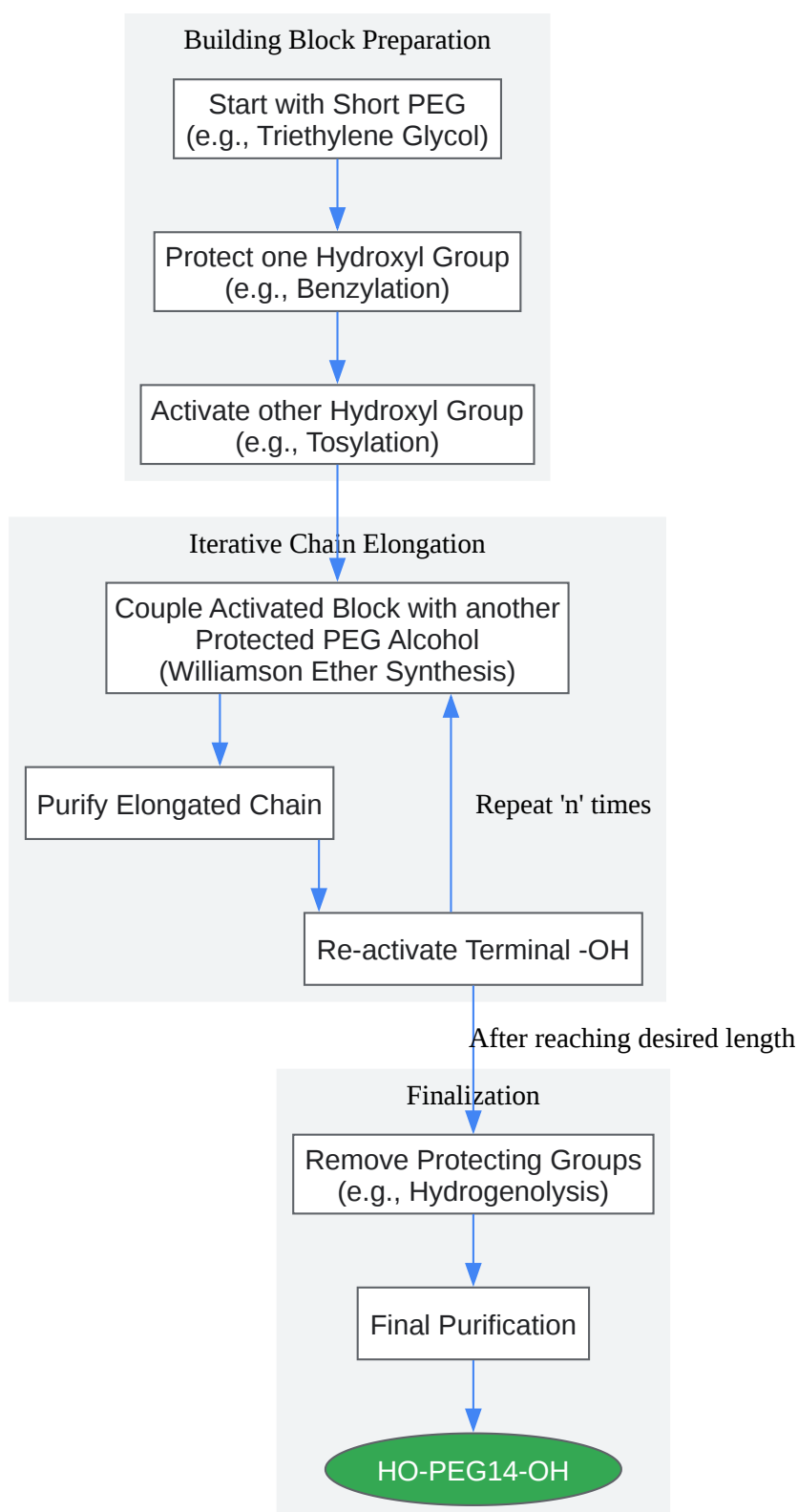
- Step 1: Monobenylation of Triethylene Glycol (TEG)
 - Dissolve TEG (1.0 eq) in anhydrous THF.
 - Cool the solution to 0°C and add NaH (1.1 eq) portion-wise.
 - Stir for 30 minutes, then add benzyl bromide (1.0 eq) dropwise.
 - Allow the reaction to warm to room temperature and stir overnight.
 - Quench the reaction carefully with water and extract with EtOAc.
 - Wash the organic layer with brine, dry over MgSO₄, and concentrate.

- Purify by flash column chromatography to yield HO-PEG3-OBn.
- Step 2: Tosylation of HO-PEG3-OBn
 - Dissolve HO-PEG3-OBn (1.0 eq) in pyridine and cool to 0°C.
 - Add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
 - Stir at 0°C for 4-6 hours.
 - Pour the reaction mixture into ice-water and extract with DCM.
 - Wash the organic layer sequentially with cold HCl (1M), saturated NaHCO₃, and brine.
 - Dry over MgSO₄, concentrate, and purify to yield TsO-PEG3-OBn.
- Step 3: Synthesis of a Protected PEG6 Building Block
 - Dissolve triethylene glycol (excess, ~5 eq) in anhydrous THF and add NaH (1.1 eq) at 0°C.
 - Stir for 30 minutes, then add TsO-PEG3-OBn (1.0 eq) dissolved in THF.
 - Stir at room temperature overnight.
 - Work up as in Step 1 to isolate the HO-PEG6-OBn intermediate.
 - Repeat Step 2 to convert this intermediate to TsO-PEG6-OBn.
- Step 4: Iterative Chain Elongation
 - Repeat the Williamson ether synthesis (as in Step 3) and subsequent tosylation (as in Step 2) iteratively.
 - For example, react TsO-PEG6-OBn with the sodium salt of HO-PEG8-OH (prepared similarly) to create a protected HO-PEG14-OBn molecule. Note: This is a simplified representation; a more common industrial approach uses smaller, more manageable building blocks.

- Step 5: Final Deprotection
 - Dissolve the final protected PEG chain (e.g., BnO-PEG14-OBn, assuming a symmetric build) in ethanol.
 - Add Pd/C (10 mol%).
 - Purge the flask with H₂ gas and stir under an H₂ atmosphere (balloon or Parr shaker) overnight.
 - Filter the reaction mixture through Celite to remove the catalyst.
 - Concentrate the filtrate under reduced pressure to yield the final product, **HO-PEG14-OH**.
 - Purify via column chromatography or recrystallization.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the iterative synthesis process.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the stepwise synthesis of discrete **HO-PEG14-OH**.

Applications and Experimental Use

HO-PEG14-OH is a versatile linker used in bioconjugation, drug delivery, and nanotechnology. [1][5] Its two terminal hydroxyl groups can be functionalized to create heterobifunctional or homobifunctional linkers for various applications, including:

- Antibody-Drug Conjugates (ADCs): Serves as a hydrophilic spacer between the antibody and the cytotoxic payload, improving solubility and pharmacokinetic properties.
- PROTACs: Used as a linker to connect a target protein binder and an E3 ligase ligand.[10]
- PEGylation: Covalently attaching it to proteins, peptides, or small molecules can increase their circulation half-life, improve stability, and reduce immunogenicity.[3][5][11]
- Surface Modification: Functionalizing nanoparticles or biomaterials to reduce non-specific protein binding and improve biocompatibility.[5]

Experimental Protocol: Activation of Terminal Hydroxyls for Conjugation

To be used as a linker, the terminal hydroxyl groups of **HO-PEG14-OH** must first be converted into more reactive functional groups. This protocol describes a general procedure for activating the hydroxyls by converting them to mesylates, which are excellent leaving groups for subsequent nucleophilic substitution reactions (e.g., with amines, thiols, or azides).

Materials:

- **HO-PEG14-OH**
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Methanesulfonyl chloride (MsCl)
- Argon or Nitrogen gas
- Magnetic stirrer and stir bar

- Ice bath

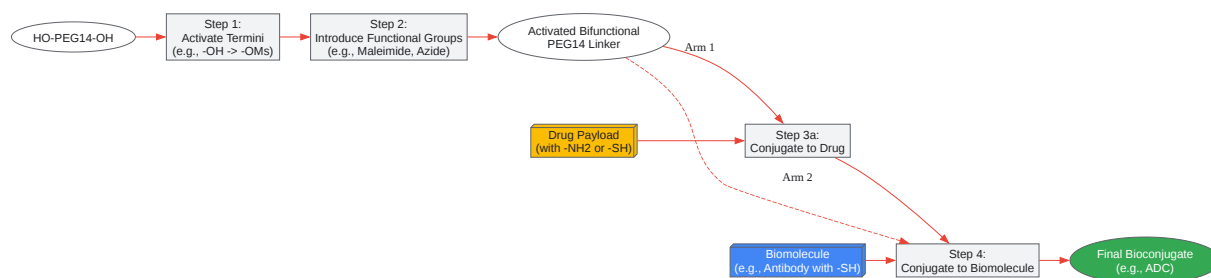
Procedure:

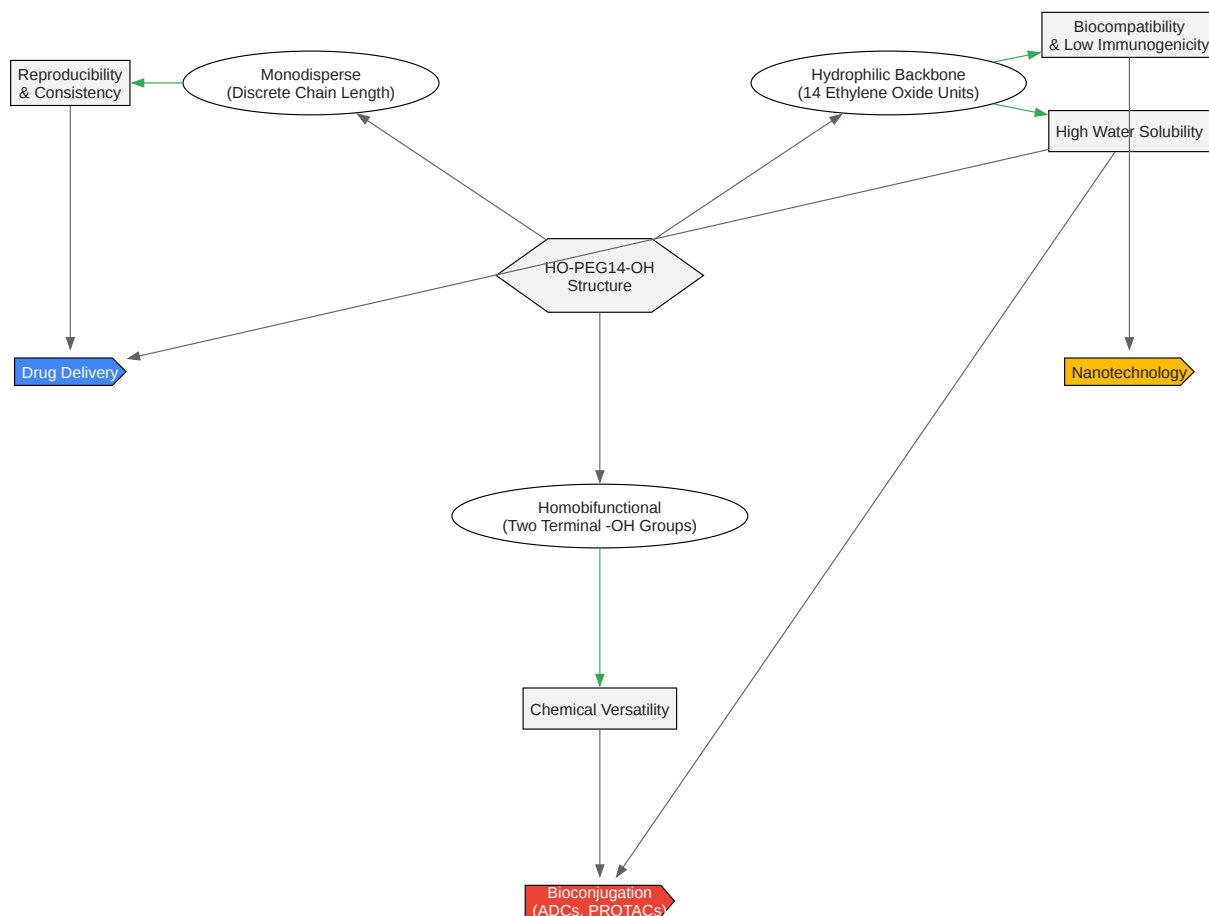
- Preparation:
 - Dissolve **HO-PEG14-OH** (1.0 eq) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
 - Cool the solution to 0°C using an ice bath.
- Activation Reaction:
 - Add triethylamine (2.5 eq) to the cooled solution and stir for 10 minutes.
 - Add methanesulfonyl chloride (2.2 eq) dropwise via syringe. Ensure the temperature remains at 0°C.
 - Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
- Work-up and Purification:
 - Quench the reaction by adding a small amount of saturated NaHCO₃ solution.
 - Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold water, dilute HCl (0.5 M), and brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, MsO-PEG14-OMs.
 - Purify the product using flash column chromatography (e.g., with an ethyl acetate/hexanes gradient).
- Further Conjugation:
 - The resulting MsO-PEG14-OMs can be directly used in reactions with nucleophiles. For example, reacting it with sodium azide will yield N₃-PEG14-N₃, a key intermediate for click

chemistry. Reacting it with an amine-containing molecule will form a secondary amine linkage.

Bioconjugation Workflow Visualization

This diagram shows a typical workflow for using **HO-PEG14-OH** as a linker in a bioconjugation application, such as creating an ADC.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OH-PEG14-OH | CAS:1189112-05-7 | Biopharma PEG [biochempeg.com]
- 2. PEG Linker, PEGylation & Custom Synthesis - Biochempeg [zpeg.net]
- 3. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HO-PEG14-OH | 1189112-05-7 [chemicalbook.com]
- 5. HO-PEG14-OH [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. purepeg.com [purepeg.com]
- 9. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. PEGylation - Bio-Synthesis, Inc. [biosyn.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to HO-PEG14-OH: Structure, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679189#ho-peg14-oh-chemical-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com